

Certificate of Analysis: 2-Oxo Ticlopidine-d4 - A Technical Guide

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Compound of Interest

Compound Name: 2-Oxo Ticlopidine-d4

Cat. No.: B12418379

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the certificate of analysis for **2-Oxo Ticlopidine-d4**, a critical internal standard for pharmacokinetic and metabolic studies of the antiplatelet agent Ticlopidine. This document outlines the typical data, experimental protocols, and quality control specifications that researchers and drug development professionals should expect when sourcing this reference material.

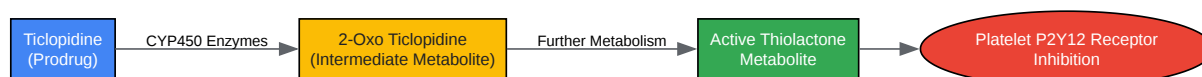
Introduction

Ticlopidine is a prodrug that requires metabolic activation to exert its antiplatelet effects. A key step in its bioactivation is the formation of the intermediate metabolite, 2-Oxo Ticlopidine. To accurately quantify Ticlopidine and its metabolites in biological matrices, a stable isotope-labeled internal standard, such as **2-Oxo Ticlopidine-d4**, is essential. The deuterium labels provide a distinct mass shift, allowing for precise and accurate quantification by mass spectrometry, without interfering with the analysis of the unlabeled analyte.

A Certificate of Analysis (CoA) is a crucial document that accompanies a reference standard, attesting to its identity, purity, and quality. This guide will delve into the typical components of a CoA for **2-Oxo Ticlopidine-d4**, providing insights into the analytical techniques used for its characterization.

Ticlopidine Metabolism and the Role of 2-Oxo Ticlopidine

Ticlopidine undergoes hepatic metabolism, primarily by cytochrome P450 enzymes, to form 2-Oxo Ticlopidine. This intermediate is then further metabolized to the active thiolactone metabolite, which irreversibly inhibits the P2Y₁₂ receptor on platelets, preventing platelet aggregation.



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Caption: Metabolic activation pathway of Ticlopidine.

Quantitative Data Summary

A typical Certificate of Analysis for **2-Oxo Ticlopidine-d₄** will include the following quantitative data, ensuring the material's suitability as an internal standard. The values presented below are representative.

Parameter	Specification	Method
Identity	Conforms to structure	¹ H-NMR, ¹³ C-NMR, MS
Chemical Purity (HPLC)	≥98.0%	HPLC-UV
Isotopic Purity	≥99% atom % D	Mass Spectrometry
Deuterium Incorporation	d4: ≥99%	Mass Spectrometry
d3: <1%		
d2: <0.1%		
d1: <0.1%		
d0: <0.1%		
Residual Solvents	Conforms to USP <467>	Headspace GC-MS
Water Content	≤1.0%	Karl Fischer Titration
Assay (as is)	95.0% - 105.0%	qNMR or Mass Balance

Experimental Protocols

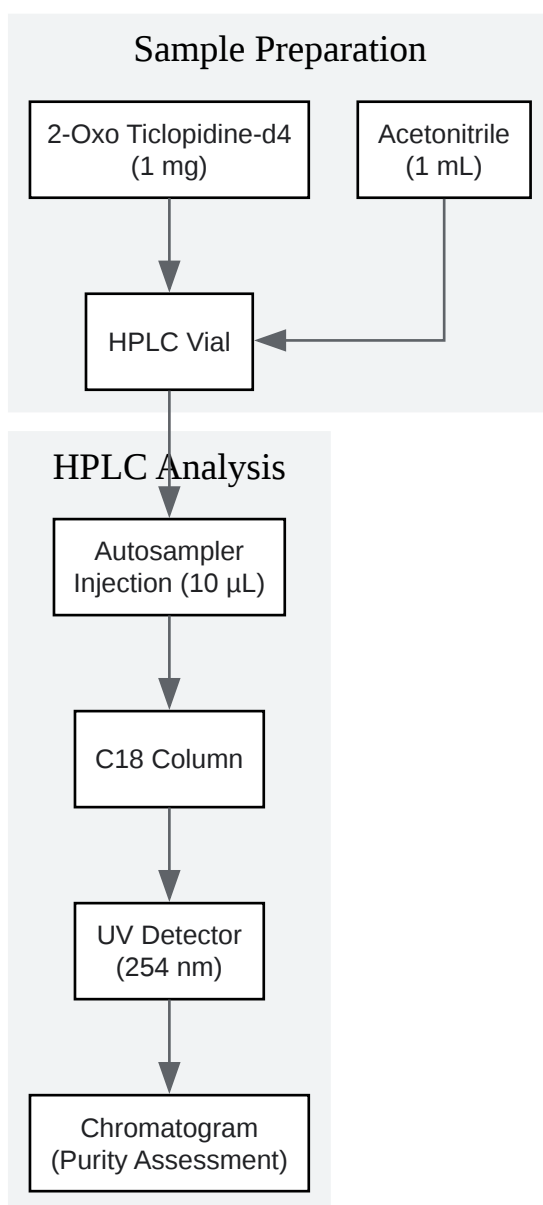
This section details the methodologies for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

The chemical purity of **2-Oxo Ticlopidine-d4** is determined by HPLC with UV detection.

- Instrumentation: Agilent 1260 Infinity II LC System or equivalent.
- Column: C18, 4.6 x 150 mm, 5 μm.
- Mobile Phase:
 - A: 0.1% Formic Acid in Water

- B: 0.1% Formic Acid in Acetonitrile
- Gradient:
 - 0-2 min: 10% B
 - 2-15 min: 10% to 90% B
 - 15-18 min: 90% B
 - 18-20 min: 10% B
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection: UV at 254 nm
- Injection Volume: 10 µL
- Sample Preparation: 1 mg/mL in Acetonitrile



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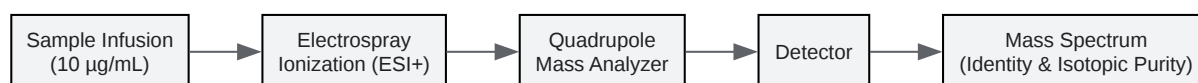
Caption: Workflow for HPLC purity analysis.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry confirms the molecular weight and assesses the isotopic enrichment of **2-Oxo Ticlopidine-d4**.

- Instrumentation: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent.

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Scan Mode: Full Scan (for identity) and Selected Ion Recording (SIR) (for isotopic purity)
- Capillary Voltage: 3.0 kV
- Cone Voltage: 30 V
- Source Temperature: 150 °C
- Desolvation Temperature: 400 °C
- Desolvation Gas Flow: 800 L/hr
- Cone Gas Flow: 50 L/hr
- Sample Infusion: 10 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid at 10 µL/min.



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Caption: Mass spectrometry analysis workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of **2-Oxo Ticlopidine-d₄**. The absence of signals at specific chemical shifts in the ¹H NMR spectrum, compared to the unlabeled analogue, confirms the positions of deuterium incorporation.

- Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
- Solvent: Chloroform-d (CDCl₃)
- Reference: Tetramethylsilane (TMS) at 0.00 ppm

- ¹H-NMR: 32 scans, relaxation delay of 1 s.
- ¹³C-NMR: 1024 scans, relaxation delay of 2 s.
- Sample Concentration: 5-10 mg in 0.7 mL of solvent.

Conclusion

The Certificate of Analysis for **2-Oxo Ticlopidine-d4** provides essential data to ensure its quality and suitability for its intended application as an internal standard in bioanalytical methods. Researchers, scientists, and drug development professionals should carefully review the CoA to verify the identity, purity, and isotopic enrichment of the material, ensuring the generation of reliable and accurate data in their studies. The detailed experimental protocols provided in this guide offer a framework for understanding the rigorous testing that these critical reagents undergo.

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